(E)-trimethyl(2-(tributylstannyl)vinyl)silane

Stereospecific cross-coupling Vinylstannane geometry Stille reaction

(E)-Trimethyl(2-(tributylstannyl)vinyl)silane (CAS 58207-97-9) is an organobimetallic reagent carrying both a tributylstannyl group and a trimethylsilyl group on an (E)-configured ethene bridge. The tributylstannyl moiety serves as the nucleophilic partner in Pd-catalyzed Stille cross-coupling reactions, enabling stereospecific transfer of the (E)-vinyl unit with retention of configuration.

Molecular Formula C17H38SiSn
Molecular Weight 389.286
CAS No. 58207-97-9
Cat. No. B2496207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-trimethyl(2-(tributylstannyl)vinyl)silane
CAS58207-97-9
Molecular FormulaC17H38SiSn
Molecular Weight389.286
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C
InChIInChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3;
InChIKeyJDQLLFOVXMXKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-Trimethyl(2-(tributylstannyl)vinyl)silane (CAS 58207-97-9) Is a Strategic Bifunctional Reagent for Stereospecific C–C Bond Formation


(E)-Trimethyl(2-(tributylstannyl)vinyl)silane (CAS 58207-97-9) is an organobimetallic reagent carrying both a tributylstannyl group and a trimethylsilyl group on an (E)-configured ethene bridge [1]. The tributylstannyl moiety serves as the nucleophilic partner in Pd-catalyzed Stille cross-coupling reactions, enabling stereospecific transfer of the (E)-vinyl unit with retention of configuration [2]. The trimethylsilyl group remains inert under standard Stille conditions, providing a chemical address for subsequent fluoride-mediated desilylation or electrophilic ipso-substitution [3]. This orthogonal bifunctionality distinguishes the compound from simple vinylstannanes and from symmetrical distannanes, offering a sequential functionalisation strategy that is valuable in convergent synthesis [4].

Why Generic Substitution of (E)-Trimethyl(2-(tributylstannyl)vinyl)silane (CAS 58207-97-9) Fails: The Role of Geometry, Chemoselectivity, and Toxicity Profile


Substituting this compound with a generic vinylstannane—whether the Z-isomer, a symmetrical distannane such as (E)-1,2-bis(tributylstannyl)ethene, or a trimethylstannyl analog—introduces risks of stereochemical inversion, loss of chemoselectivity, or unacceptable toxicity. The (E)-geometry is not a cosmetic feature: Stille coupling proceeds with retention of configuration, so replacing the (E)-vinylstannane with its (Z)-isomer (PubChem CID 12516692) would invert product geometry [1]. Symmetrical distannanes contain two Stille-active sites, making selective mono-coupling difficult to control, whereas the target compound offers exactly one Sn site and one orthogonal Si site [2]. Finally, switching from a tributylstannyl to a trimethylstannyl group increases acute toxicity by approximately three orders of magnitude, a documented concern for process-scale work and biological testing [3]. The evidence below quantifies these differential dimensions.

Quantitative Differential Evidence for (E)-Trimethyl(2-(tributylstannyl)vinyl)silane (CAS 58207-97-9) vs. Closest Analogs


E vs. Z Stereochemistry: Stille Coupling Proceeds with Full Retention of Configuration

In Pd-catalyzed Stille couplings, the (E)-configured target compound transfers its vinyl unit with complete retention of stereochemistry, affording (E)-alkene products. The corresponding Z-isomer, trimethyl[(Z)-2-(tributylstannyl)ethenyl]silane (PubChem CID 12516692), would give the Z-product. Stille and Groh (1987) established that cross-coupling of (E)- and (Z)-vinylstannanes with vinyl iodides proceeds with full stereofidelity, yielding stereoisomerically pure unsymmetrical dienes whose geometry is dictated entirely by the stannane configuration [1]. For the target compound, this means that procurement of the (E)-isomer (CAS 58207-97-9) is mandatory whenever the target product requires an (E)-alkene; the Z-isomer is not an interchangeable substitute [1].

Stereospecific cross-coupling Vinylstannane geometry Stille reaction

Chemoselective Mono-Coupling: One Sn Site vs. Two Sn Sites in (E)-1,2-Bis(tributylstannyl)ethene

The target compound bears exactly one tributylstannyl group (MW 389.3 g mol⁻¹, 1 Sn per molecule), whereas (E)-1,2-bis(tributylstannyl)ethene (CAS 14275-61-7, MW 606.1 g mol⁻¹) carries two identical Stille-active Sn groups [1]. The bis-stannane is capable of double coupling, which is advantageous for polymer synthesis [2] but problematic when mono-functionalization is required: competing double coupling reduces yield and complicates purification. The target compound's single Sn site eliminates this ambiguity, while the trimethylsilyl group remains inert under standard Stille conditions and can be activated later by fluoride (TBAF) for desilylation or by electrophiles for ipso-substitution [3]. In the Allergan retinoid antagonist synthesis, the vinylstannane (III) was coupled with iodo ketone (II) via the Sn group; the Si group survived the Stille conditions and was subsequently converted to a vinyl iodide [4].

Chemoselectivity Bifunctional reagent Sequential functionalization

Tributylstannyl vs. Trimethylstannyl: Approximately 1000-Fold Lower Toxicity for the Target Compound

The Stille reaction literature consistently documents that trimethylstannyl compounds (Me₃Sn–R) exhibit approximately 1000-fold higher acute toxicity than their tributylstannyl analogs (Bu₃Sn–R) [1][2]. The target compound carries a Bu₃Sn group and therefore falls into the lower-toxicity organotin class. While all organostannanes require careful handling, the practical consequence is that tributylstannyl reagents are preferred for medicinal chemistry programs (where residual tin must be removed from biologically tested compounds) and for scale-up work, because trace contamination poses a lower toxicological risk relative to trimethylstannyl residues [1]. A direct head-to-head toxicity measurement for this specific compound is not available; the 1000-fold differential is a class-level property of the Bu₃Sn vs. Me₃Sn pharmacophore, extensively documented across diverse organotin structures [1][2].

Organotin toxicity Safety profile Stille reagent selection

E-Selective Synthesis Route: Mo-Catalyzed Hydrostannation of (Trimethylsilyl)acetylene Delivers 85% Selectivity for the E-Isomer

Zhang, Guibe, and Balavoine (1990) reported that the molybdenum-catalyzed hydrostannation of (trimethylsilyl)acetylene with tributyltin hydride yields 1-(tributylstannyl)-1-(trimethylsilyl)ethene (the target compound) with 85% selectivity for the E-isomer [1]. In contrast, radical hydrostannation of terminal alkynes typically produces mixtures of regioisomers and stereoisomers, requiring chromatographic separation [2]. The palladium-catalyzed variant, while also stereoselective (syn addition), gave a different regiochemical outcome with certain substrates [1]. The defined Mo-catalyzed route thus provides a reliable entry to E-enriched material, which is critical because the E- and Z-isomers are not chromatographically trivial to separate at scale. The 85% selectivity figure is a direct experimental result from the primary literature; subsequent purification by distillation or chromatography can upgrade this to >95% isomeric purity, as reflected in commercial specifications of ≥95% or ≥98% (GC) .

Hydrostannation Stereoselective synthesis Trimethylsilylacetylene

Documented Industrial Validation: Key Intermediate in Allergan Retinoid Antagonist Program

The target compound has been explicitly used as intermediate (III) in the synthesis of phenylcyclohexene- and phenylcyclohexadiene-substituted retinoid antagonists at Allergan, Inc. [1][2]. In this route, (trimethylsilyl)acetylene was converted to the vinylstannane (III), which underwent Pd-catalyzed Stille coupling with iodo ketone (II) to install the silylethenyl group; subsequent iododesilylation gave vinyl iodide (V) [1]. The resulting compounds demonstrated potent RAR antagonist activity, with biological data reported in Standeven et al. (2001) [2]. This is not a generic or hypothetical application: it is a documented use of CAS 58207-97-9 in an industrial medicinal chemistry program, covered by multiple patents (EP 0970036, US 5760276, WO 9839284) [1][2]. The fact that an major pharmaceutical company selected this specific vinylstannane for a multi-step convergent synthesis provides practical validation that the compound meets the reproducibility, scalability, and purity requirements of drug discovery.

Medicinal chemistry Retinoid antagonist Drug discovery

Optimal Application Scenarios for (E)-Trimethyl(2-(tributylstannyl)vinyl)silane (CAS 58207-97-9) Based on Quantitative Evidence


Stereospecific Synthesis of (E)-Configured 1,2-Disubstituted Alkenes via Stille Coupling

When a synthetic route requires an (E)-alkene fragment, the target compound delivers the (E)-vinyl unit with full retention of stereochemistry under standard Pd(0) Stille conditions [1]. This is essential for natural product total synthesis and medicinal chemistry programs where alkene geometry directly impacts biological activity. The Z-isomer would give the wrong product geometry and cannot substitute [1]. Typical coupling partners include aryl halides, vinyl halides, and vinyl triflates.

Sequential Orthogonal Functionalization: Stille Coupling Followed by Desilylation or Electrophilic Ipso-Substitution

The bifunctional Si/Sn design enables a two-step sequence: (1) Pd-catalyzed Stille coupling at the Sn-bearing carbon to install the first fragment, and (2) fluoride-mediated desilylation (TBAF) or electrophilic ipso-substitution (e.g., iododesilylation with I₂ or NIS) at the Si-bearing carbon to install a second functional group [2]. This orthogonal reactivity avoids the chemoselectivity problem inherent to (E)-1,2-bis(tributylstannyl)ethene, which has two competing Sn sites [3]. The Allergan retinoid synthesis exemplifies this strategy: Stille coupling of the vinylstannane, followed by iododesilylation of the silylethenyl group [4].

Medicinal Chemistry Programs Requiring Lower-Toxicity Organotin Reagents

For drug discovery programs where organotin reagents are used and residual tin must be minimized in compounds entering biological assays, the tributylstannyl group is the preferred choice over trimethylstannyl, offering approximately 1000-fold lower acute toxicity [5]. The target compound carries a Bu₃Sn group, aligning with the standard practice in medicinal chemistry of using tributylstannyl rather than trimethylstannyl reagents whenever the reactivity differential is not critical [5].

Convergent Fragment Coupling in Complex Molecule Synthesis

The compound serves as a stable, storable vinylstannane building block that can be prepared in bulk from (trimethylsilyl)acetylene and tributyltin hydride via Mo-catalyzed hydrostannation [6]. Its single Sn site and well-defined (E)-geometry make it suitable for convergent fragment assembly in complex molecule synthesis, where each coupling step must be both stereospecific and chemoselective. The documented use at Allergan for assembling retinoid antagonists validates this application in a pharmaceutical context [4].

Quote Request

Request a Quote for (E)-trimethyl(2-(tributylstannyl)vinyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.